N,3-dimethylpyrazine-2-sulfonamide
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Overview
Description
N,3-Dimethylpyrazine-2-sulfonamide is a nitrogen-containing heterocyclic compound that features a pyrazine ring substituted with methyl groups and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethylpyrazine-2-sulfonamide typically involves the reaction of 2-chloropyrazine with dimethylamine, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide and a sulfonating agent like chlorosulfonic acid .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: N,3-Dimethylpyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives
Scientific Research Applications
N,3-Dimethylpyrazine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,3-dimethylpyrazine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Sulfonamides: Share the sulfonamide functional group and exhibit similar biological activities.
Pyrazine Derivatives: Compounds like 2,5-dimethylpyrazine and 2,3-dimethylpyrazine have similar structural features but different functional groups
Uniqueness: N,3-Dimethylpyrazine-2-sulfonamide is unique due to the combination of its pyrazine ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N,3-dimethylpyrazine-2-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-6(9-4-3-8-5)12(10,11)7-2/h3-4,7H,1-2H3 |
InChI Key |
QDWWLFJLAXONAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1S(=O)(=O)NC |
Origin of Product |
United States |
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